molecular formula C13H8BrIN2O2S B1441211 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-26-8

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1441211
CAS RN: 889939-26-8
M. Wt: 463.09 g/mol
InChI Key: JVCKOYFZXMUSEY-UHFFFAOYSA-N
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Description

“4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a derivative of azaindole . Azaindoles and their derivatives exhibit significant biological activities and have contributed to the generation of new therapeutic agents .


Synthesis Analysis

The synthesis of this compound was based on the selective Suzuki cross-coupling of “this compound” with diverse phenylboronic acids to give the 2-aryl intermediates in good yields .


Molecular Structure Analysis

The indole ring in this compound is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .

Scientific Research Applications

Synthesis Techniques and Intermediates

  • 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been studied as an intermediate in various synthesis techniques. For instance, a study by Suresh et al. (2013) describes the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines through a palladium-catalyzed decarboxylative Suzuki coupling. This process was utilized to create a range of derivatives efficiently (Suresh, Muthusubramanian, Kumaran, Manickam, 2013).

Functional Material and Agrochemical Applications

  • The compound has also been explored for potential applications in the development of functional materials and agrochemicals. Minakata et al. (1992) conducted research on functionalizing 1H-pyrrolo[2,3-b]pyridine, providing new compounds aimed towards these applications. This study indicated the versatility of the compound in generating multidentate agents and podant-type compounds (Minakata, Itoh, Komatsu, Ohshiro, 1992).

Organic Chemistry and Catalysis

  • In organic chemistry, the compound is involved in reactions catalyzed by palladium compounds. Ames and Bull (1982) researched the reactivity of 3-bromo- or 3-iodo-cinnoline, leading to the formation of pyrrolo[3,2-c]cinnolines. This study reflects the broader context of using halogenated pyrrolopyridines in organic synthesis and catalysis (Ames, Bull, 1982).

Antimicrobial Research

  • The compound's derivatives have been studied for antimicrobial properties. Zareef, Iqbal, and Arfan (2008) synthesized novel compounds from 4-(substituted-phenylsulfonamido)butanoic acids, demonstrating antimicrobial activity. This highlights the potential of this compound derivatives in medical research (Zareef, Iqbal, Arfan, 2008).

Total Synthesis of Alkaloids

  • It plays a role in the total synthesis of natural alkaloids. Baeza et al. (2010) used a derivative in the total synthesis of variolin B and deoxyvariolin B, showcasing its utility in complex organic synthesis and natural product chemistry (Baeza, Mendiola, Burgos, Alvarez-Builla, Vaquero, 2010).

Mechanism of Action

While the specific mechanism of action for “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is not mentioned in the search results, azaindole derivatives are generally known for their use as kinase inhibitors .

Future Directions

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” and similar compounds may continue to play a significant role in future research and development.

properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCKOYFZXMUSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677203
Record name 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889939-26-8
Record name 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. solution of Example 135A (250 mg, 0.741 mmol) in 10 mL tetrahydrofuran was added lithium diisopropylamide (2.0M solution in tetrahydrofuran, 0.556 mL, 1.112 mmol) slowly over the course of 5 minutes. The resulting solution was stirred at the same temperature for 30 minutes after which iodine (376 mg, 1.483 mmol) in 5 mL of tetrahydrofuran was slowly added over 10 minutes. The reaction was stirred at −78° C. for 2.5 hours, and was quenched by addition of 1M aqueous sodium thiosulfate solution. The mixture was extracted with dichloromethane. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated to give the title compound. MS (ESI+) m/z 462 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.556 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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